2-Ethylphenyl 3-nitrobenzenesulfonate
Description
2-Ethylphenyl 3-nitrobenzenesulfonate is an aromatic sulfonate ester characterized by a 2-ethylphenol moiety linked via an ester bond to a 3-nitrobenzenesulfonyl group. The compound is synthesized through the reaction of 2-ethylphenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by purification via recrystallization or chromatography . Its molecular formula is C₁₅H₁₅NO₅S, with a molecular weight of 337.35 g/mol (calculated from substituent contributions).
The 3-nitro group introduces strong electron-withdrawing effects, influencing reactivity and interactions in biological or catalytic systems.
Properties
CAS No. |
25238-10-2 |
|---|---|
Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
(2-ethylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-6-3-4-9-14(11)20-21(18,19)13-8-5-7-12(10-13)15(16)17/h3-10H,2H2,1H3 |
InChI Key |
IJLXULGUXAFEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene followed by the introduction of the 2-ethylphenyl group. One common method involves the use of sulfur trioxide as the sulfonating agent in a microreactor setup. This method allows for efficient sulfonation under solvent-free conditions, achieving high yields and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These setups offer advantages such as improved safety, reduced reaction times, and higher efficiency compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-Ethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.
Reduction: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.
Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
2-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
2-Isopropylphenyl 4-Nitrobenzenesulfonate
- Structure : Differs in the alkyl substituent (isopropyl vs. ethyl) and nitro group position (para vs. meta).
- Synthesis: Prepared similarly using 2-isopropylphenol and 4-nitrobenzenesulfonyl chloride .
- Properties: Higher molecular weight (365.44 g/mol) due to the bulkier isopropyl group. Reduced solubility in polar solvents compared to the ethyl-substituted compound.
2-Ethylphenyl 4-Nitrobenzenesulfonate
- Structure : Identical alkyl group (ethyl) but nitro group at the para position.
- Key Differences :
- The para-nitro configuration may improve crystallinity and thermal stability due to symmetrical packing.
- Reactivity in nucleophilic substitution reactions is higher than the meta-nitro analog due to stronger electron withdrawal.
Nitro Group Positional Isomerism
3-Nitro vs. 4-Nitro Substitution
| Property | 3-Nitrobenzenesulfonate | 4-Nitrobenzenesulfonate |
|---|---|---|
| Electronic Effect | Moderate electron withdrawal (meta) | Stronger electron withdrawal (para) |
| Hydrolysis Rate (pH 7) | Slower due to reduced resonance stabilization | Faster due to enhanced activation |
| Melting Point | 112–114°C (estimated) | 125–127°C (estimated) |
The meta-nitro group in 2-ethylphenyl 3-nitrobenzenesulfonate results in lower reactivity in hydrolysis but greater resistance to thermal degradation compared to para-nitro analogs .
Comparison with Non-Nitro Derivatives
2-Ethylphenyl Benzenesulfonate
- Structure : Lacks the nitro group.
- Impact: Reduced electron withdrawal increases electron density at the sulfonate ester, making it more prone to nucleophilic attack. Lower molecular weight (278.34 g/mol) and higher solubility in nonpolar solvents.
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